Uracil, 5-allyl-3,6-dimethyl-
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Overview
Description
Uracil, 5-allyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound features modifications at the 5th, 3rd, and 6th positions, introducing allyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-allyl-3,6-dimethyl- typically involves multi-step organic reactions. One common method starts with uracil, which undergoes alkylation to introduce the methyl groups at the 3rd and 6th positions. The allyl group is then introduced at the 5th position through a palladium-catalyzed allylation reaction. The reaction conditions often include:
Alkylation: Using methyl iodide and a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Allylation: Employing allyl bromide and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
Industrial Production Methods
Industrial production of uracil derivatives often involves similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-allyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group or reduce double bonds.
Substitution: The methyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for alcohol formation.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Utilizing nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Epoxides or alcohols depending on the oxidizing agent.
Reduction: De-allylated uracil or reduced double bonds.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Uracil, 5-allyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with RNA and enzymes involved in nucleic acid metabolism.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of uracil, 5-allyl-3,6-dimethyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzymes involved in RNA synthesis by mimicking natural nucleobases, thereby disrupting the replication and transcription processes. The allyl and methyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the allyl group, making it less reactive in certain chemical reactions.
5-Allyl-uracil: Does not have the methyl groups, which can affect its solubility and reactivity.
6-Methyluracil: Only has a methyl group at the 6th position, altering its chemical properties compared to the 3,6-dimethyl derivative.
Uniqueness
Uracil, 5-allyl-3,6-dimethyl- is unique due to the combination of allyl and methyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90437-63-1 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,6-dimethyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4H,1,5H2,2-3H3,(H,10,13) |
InChI Key |
IPJAPJKGXQNESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CC=C |
Origin of Product |
United States |
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